molecular formula C35H32N2O3 B409682 10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 337503-38-5

10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409682
CAS No.: 337503-38-5
M. Wt: 528.6g/mol
InChI Key: KLZYCTNVAPWYRW-UHFFFAOYSA-N
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Description

10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound is characterized by its unique structural features, which include a benzoyl group, a dimethyl group, and a phenylmethoxyphenyl group.

Preparation Methods

The synthesis of 10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Dimethyl and Phenylmethoxyphenyl Groups: These groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Various substitution reactions can occur, particularly at the benzoyl and phenylmethoxyphenyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, Lewis acids), and specific temperature and pressure conditions.

Scientific Research Applications

10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a model compound in studies of benzodiazepine synthesis and reactivity.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the enhancement of GABAergic transmission, which results in sedative and anxiolytic effects.

Comparison with Similar Compounds

Compared to other benzodiazepines, 10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents and structural configuration. Similar compounds include:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used primarily for its sedative and anxiolytic effects.

    Clonazepam: Noted for its anticonvulsant properties.

The uniqueness of this compound lies in its potential for specific therapeutic applications and its distinct chemical reactivity.

Properties

CAS No.

337503-38-5

Molecular Formula

C35H32N2O3

Molecular Weight

528.6g/mol

IUPAC Name

5-benzoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C35H32N2O3/c1-35(2)21-28-32(30(38)22-35)33(26-17-9-12-20-31(26)40-23-24-13-5-3-6-14-24)37(29-19-11-10-18-27(29)36-28)34(39)25-15-7-4-8-16-25/h3-20,33,36H,21-23H2,1-2H3

InChI Key

KLZYCTNVAPWYRW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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